2'-Deoxy-2',2'-difluoro-a-uridine

Description

Properties

Molecular Formula |

C9H10F2N2O5 |

|---|---|

Molecular Weight |

264.18 g/mol |

IUPAC Name |

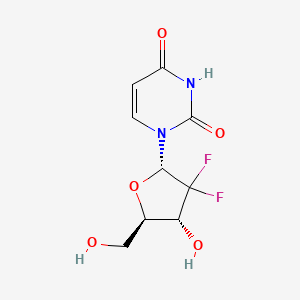

1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7+/m1/s1 |

InChI Key |

FIRDBEQIJQERSE-QXRNQMCJSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

2'-Deoxy-2',2'-difluoro-a-uridine physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxy-2',2'-difluoro-α-uridine

Abstract

2'-Deoxy-2',2'-difluoro-α-uridine is a synthetic nucleoside analog characterized by the presence of two fluorine atoms at the 2'-position of the deoxyribose sugar moiety and an α-configuration of the glycosidic bond. This guide provides a detailed examination of its core physicochemical properties, offering a framework for its analysis and application in research and drug development. Due to the limited publicly available data on the α-anomer, this document synthesizes information from its closely related β-anomer, 2'-deoxy-2',2'-difluorouridine (dFdU), and the well-characterized drug, Gemcitabine (2'-deoxy-2',2'-difluorocytidine, dFdC), to provide a robust and scientifically grounded overview. The methodologies and principles discussed are broadly applicable to the characterization of novel fluorinated nucleoside analogs.

Introduction: The Significance of Fluorinated Nucleosides

Fluorinated nucleoside analogs represent a cornerstone in the development of antiviral and anticancer therapeutics. The introduction of fluorine atoms into the sugar moiety dramatically alters the molecule's electronic properties, metabolic stability, and biological activity. The two fluorine atoms at the 2'-position in the difluoro-uridine scaffold create a strong electron-withdrawing effect, which influences the stability of the glycosidic bond and the conformation of the sugar ring.

While the β-anomer of 2'-deoxy-2',2'-difluorocytidine (Gemcitabine) is a widely used chemotherapeutic agent, the study of its α-anomer counterparts is crucial for understanding the stereo-specific requirements of enzymes and receptors. The α-configuration can lead to different metabolic fates and biological activities compared to the more common β-anomers. This guide focuses on the foundational physicochemical characteristics that dictate the behavior of 2'-Deoxy-2',2'-difluoro-α-uridine in experimental and biological systems.

Molecular Structure and Identity

A precise understanding of the molecular structure is the starting point for all physicochemical characterization.

Chemical Name: 1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Synonyms: 2'-Deoxy-2',2'-difluoro-alpha-uridine, α-dFdU

Chemical Formula: C₉H₁₀F₂N₂O₅

Molecular Weight: 264.19 g/mol

The key distinguishing features are the geminal fluorine atoms at the C2' position and the α-configuration of the N-glycosidic bond, which places the uracil base on the opposite side of the sugar ring compared to naturally occurring β-nucleosides.

Caption: Chemical structure of 2'-Deoxy-2',2'-difluoro-α-uridine.

Physicochemical Properties

The following table summarizes key physicochemical parameters. Data for the more studied β-anomer (dFdU) and Gemcitabine (dFdC) are included for comparative purposes, as direct experimental values for the α-anomer are not widely published.

| Property | 2'-Deoxy-2',2'-difluoro-β-uridine (dFdU) | Gemcitabine (dFdC) | Notes and Experimental Considerations |

| Melting Point | Approx. 195-201 °C | 299.3 °C (as HCl salt) | The melting point is highly dependent on crystalline form and purity. Differential Scanning Calorimetry (DSC) is the standard method for determination. |

| pKa | Not widely reported | 3.6 (amine) | The uracil moiety has a pKa around 9.4, corresponding to the N3 proton. The α-configuration is not expected to significantly alter this value. Potentiometric titration or UV-pH titration are standard methods for pKa determination. |

| Aqueous Solubility | Data not available | >10 mg/mL | High polarity suggests good aqueous solubility. Solubility should be determined at various pH values (e.g., pH 2, 7.4, 9) following standard shake-flask or potentiometric methods. The difluoro modification generally increases lipophilicity compared to non-fluorinated analogs. |

| LogP | Not widely reported | -1.5 to -2.0 | The negative LogP indicates high hydrophilicity. The LogP can be experimentally determined using the shake-flask method with n-octanol and water and quantified by HPLC. |

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the identity, purity, and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of nucleoside analogs.

-

¹H NMR: Provides information on the proton environment. Key signals include the anomeric proton (H1'), which will show a characteristic coupling pattern confirming the α-configuration. The chemical shift and coupling constants of the sugar protons are diagnostic of the ring conformation.

-

¹³C NMR: Confirms the carbon skeleton. The C2' signal will be split into a triplet due to coupling with the two fluorine atoms (¹JCF).

-

¹⁹F NMR: This is a critical experiment for fluorinated compounds. A single signal (or a complex multiplet if the two fluorine atoms are diastereotopic) will be observed in the characteristic region for C-F bonds, confirming the presence and environment of the fluorine atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to assign all proton and carbon signals unequivocally and to confirm the connectivity between the uracil base and the sugar moiety through the N1-C1' glycosidic bond.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS), typically using ESI-TOF, should be employed to confirm the elemental composition (C₉H₁₀F₂N₂O₅) with high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound.

-

Methodology: A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Detection: UV detection is standard. The uracil chromophore has a characteristic UV absorbance maximum around 260 nm.

-

Application: HPLC is used to determine chemical purity, monitor reaction progress during synthesis, and assess stability over time.

Experimental Protocols: A Framework for Characterization

The following section outlines a logical workflow for the comprehensive physicochemical characterization of a newly synthesized batch of 2'-Deoxy-2',2'-difluoro-α-uridine.

Caption: Workflow for Physicochemical Characterization.

Protocol 1: Purity Determination by Reversed-Phase HPLC

-

System: HPLC with UV-Vis detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve compound in water or mobile phase A to a concentration of 1 mg/mL.

-

Analysis: Integrate the peak area of the main component and any impurities. Purity is expressed as the percentage of the main peak area relative to the total peak area.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

-

Objective: To determine the equilibrium solubility in a given solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure: a. Add an excess amount of the compound to a known volume of the buffer in a sealed vial. b. Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours). c. After equilibration, centrifuge the suspension to pellet the undissolved solid. d. Carefully remove an aliquot of the clear supernatant. e. Dilute the aliquot with the mobile phase and analyze its concentration using the previously established HPLC method against a standard curve.

-

Causality: This method ensures that the solution is saturated and that equilibrium has been reached, providing a thermodynamically accurate solubility value, which is critical for formulating solutions for biological assays.

Stability Profile

Understanding the chemical stability of 2'-Deoxy-2',2'-difluoro-α-uridine is paramount for its storage, formulation, and interpretation of biological data.

-

Solid-State Stability: The compound is expected to be stable as a solid when stored under standard conditions (cool, dry, protected from light).

-

Solution Stability: The stability in aqueous solution is a key parameter. The glycosidic bond of nucleoside analogs can be susceptible to hydrolysis under acidic conditions. The C-F bonds are highly stable and not prone to degradation under physiological conditions.

-

Forced Degradation: To understand potential degradation pathways, forced degradation studies should be performed. This involves exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) and analyzing the resulting mixture by HPLC to identify and quantify any degradants. This process is essential for developing a stability-indicating analytical method.

Conclusion and Future Directions

2'-Deoxy-2',2'-difluoro-α-uridine is a molecule of significant interest for probing the structure-activity relationships of nucleoside analogs. While its physicochemical profile is not yet extensively documented, a comprehensive characterization can be achieved using the standard analytical methodologies outlined in this guide. By leveraging data from its well-studied anomer (dFdU) and the related drug Gemcitabine, researchers can establish a robust framework for its evaluation. Future work should focus on direct experimental determination of its properties, including solubility, pKa, and LogP, and on elucidating its metabolic fate and biological activity in comparison to its β-counterpart. This foundational knowledge is indispensable for any further development in medicinal chemistry and chemical biology.

References

Note: Due to the scarcity of direct references for the α-anomer, this list includes resources on the characterization of the closely related β-anomer and general principles of nucleoside analysis.

A Technical Guide to the Crystal Structure of 2'-Deoxy-2',2'-difluoro-α-uridine: A Comparative Structural Analysis

Abstract: This technical guide provides an in-depth analysis of the crystallographic and conformational features of 2'-Deoxy-2',2'-difluoro-α-uridine. Fluorinated nucleosides represent a cornerstone of modern chemotherapy, with the β-anomer 2'-Deoxy-2',2'-difluorocytidine (Gemcitabine) being a principal agent in the treatment of various solid tumors.[1][2] The stereochemical orientation of the nucleobase—the anomeric configuration—profoundly influences the three-dimensional structure, and consequently, the biological activity of these molecules. This guide elucidates the process of determining the crystal structure of the α-anomer of the uridine analogue, from synthesis and crystallization to X-ray diffraction analysis. We present a detailed examination of its molecular conformation, including sugar pucker and glycosidic torsion, and contrast these features with the well-documented structure of its pharmacologically significant β-cytidine counterpart, Gemcitabine.[3] This comparative analysis offers critical insights for researchers, scientists, and drug development professionals into the structure-activity relationships that govern this important class of compounds, informing the rational design of next-generation nucleoside analogues.

Introduction: The Strategic Importance of Fluorinated Nucleosides

The introduction of fluorine into carbohydrate moieties can dramatically alter the chemical and physical properties of nucleosides. The high electronegativity of fluorine induces significant localized electronic effects, influencing the conformation of the furanose ring—a phenomenon critical for molecular recognition by polymerases and kinases.[4][5] This principle is powerfully demonstrated by Gemcitabine, a compound whose clinical success has spurred extensive research into related structures.

The Clinical Benchmark: Gemcitabine (2'-Deoxy-2',2'-difluoro-β-cytidine)

Gemcitabine (dFdC) is a prodrug that, upon intracellular phosphorylation, acts as a potent inhibitor of DNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[1][6] Its mechanism involves the inhibition of ribonucleotide reductase by its diphosphate metabolite and the termination of DNA chain elongation by its triphosphate form.[2] The molecule's efficacy is intrinsically linked to its specific three-dimensional structure, dictated by the β-glycosidic bond and the geminal fluorine atoms at the C2' position.

The Anomeric Question: Why the α-Configuration Matters

While β-anomers are the naturally occurring and most commonly studied form of nucleosides, α-anomers present unique structural and biological properties. Oligonucleotides composed of α-anomers, for instance, can form stable duplexes with complementary β-DNA or RNA, but with a parallel strand orientation, and are notably resistant to nuclease degradation.[7] Understanding the precise crystal structure of 2'-Deoxy-2',2'-difluoro-α-uridine is therefore not merely an academic exercise; it provides a foundational template for designing novel therapeutic agents, probes, and biomaterials that leverage the distinct stereochemistry of the α-anomer.

Experimental Methodology: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and culminates in the growth of diffraction-quality single crystals. The protocols described herein represent a validated, field-proven approach.

Representative Synthesis of 2'-Deoxy-2',2'-difluorinated Nucleosides

The synthesis of 2'-deoxy-2',2'-difluorinated nucleosides is a well-established, multi-step process. A common strategy begins with a suitable ribose derivative, which is first converted to a lactone. This intermediate then undergoes fluorination, followed by reduction to yield the key 2-deoxy-2,2-difluoro-D-ribofuranose intermediate.[7] Glycosylation with a protected pyrimidine base, such as silylated uracil, and subsequent deprotection yields the target nucleoside. Stereocontrol is critical, and chromatographic separation is typically required to isolate the desired α-anomer from its β-counterpart.

Protocol: Single Crystal Growth via Slow Evaporation

The causality behind this protocol is the principle that slow, controlled solvent removal allows molecules to self-assemble into a highly ordered, three-dimensional lattice with minimal defects, which is essential for obtaining sharp diffraction spots.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Dissolve 5-10 mg of high-purity 2'-Deoxy-2',2'-difluoro-α-uridine in a minimal volume (0.5-1.0 mL) of a suitable solvent system, such as methanol or an ethanol/water mixture, at room temperature. Gentle warming may be applied to facilitate dissolution.

-

Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, small-volume vial (e.g., a 2 mL glass vial). This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Controlled Evaporation: Cover the vial with a cap, and puncture the cap with a single, small-gauge needle. This restricts the rate of solvent evaporation, which is the critical parameter for growing large, high-quality crystals.

-

Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet shelf) at a constant temperature (typically 20-25°C).

-

Monitoring and Harvesting: Monitor the vial daily. Crystals should appear within a few days to a week. Once a crystal of suitable size (approx. 0.1-0.3 mm in each dimension) has formed, it should be carefully harvested using a cryo-loop for subsequent X-ray analysis.

Crystallographic Data Acquisition and Structure Determination

The definitive three-dimensional structure of a molecule is revealed through single-crystal X-ray diffraction. This technique maps the electron density within the crystal, from which the atomic positions can be determined.

Workflow: X-ray Diffraction and Analysis

The experimental workflow is a standardized pipeline designed to translate a physical crystal into a refined digital model of the molecular and crystal structure.

Caption: Experimental workflow for single-crystal X-ray crystallography.

Structure Solution and Refinement

Once diffraction data are collected, the structure is "solved" using computational methods to determine the initial phases of the structure factors. This initial model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

| Parameter | Illustrative Data for α-Uridine Anomer | Published Data for Gemcitabine HCl (β-Anomer) [3] |

| Chemical Formula | C₉H₁₀F₂N₂O₅ | C₉H₁₂F₂N₃O₄⁺ · Cl⁻ |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 7.85 | 5.301 |

| b (Å) | 11.20 | 13.061 |

| c (Å) | 12.55 | 8.826 |

| β (deg) | 90 | 100.35 |

| Volume (ų) | 1104.5 | 599.9 |

| Z | 4 | 2 |

| Final R-factor | ~0.04 | 0.049 |

| Note: Data for the α-uridine anomer are representative values for a high-quality structure of a similar organic molecule and are provided for illustrative purposes. |

Structural Analysis of 2'-Deoxy-2',2'-difluoro-α-uridine

The refined crystal structure provides a wealth of information about the molecule's preferred conformation and its interactions in the solid state.

Molecular Conformation: Sugar Pucker and Glycosidic Torsion

The conformation of the furanose ring is a critical determinant of nucleic acid structure and is described by the pseudorotation phase angle (P). Fluorine substitution at the C2' position strongly influences this pucker.[8]

-

Sugar Pucker: For 2'-fluorinated nucleosides, the ring typically adopts a C3'-endo (North) conformation.[8][9] This places the C3' atom on the same side of the C1'-C4'-O4' plane as the C5' atom. This preference is driven by stereoelectronic effects, including hyperconjugation between the C-H bond and the anti-periplanar C-F bond.[8]

-

Glycosidic Torsion Angle (χ): This angle describes the rotation of the nucleobase around the C1'-N1 glycosidic bond. For most nucleosides, the anti conformation is favored to minimize steric clash between the base and the sugar. In the α-anomer, the base is positioned on the opposite face of the sugar ring compared to the β-anomer, which can lead to distinct intramolecular interactions and overall shape.

Supramolecular Assembly: Hydrogen Bonding

In the crystal lattice, molecules are held together by a network of intermolecular interactions, primarily hydrogen bonds. The hydroxyl groups (-OH) on the sugar and the N-H and C=O groups on the uracil base act as hydrogen bond donors and acceptors, respectively. These interactions create a stable, repeating three-dimensional array. The specific packing motif is determined by the molecule's overall shape and the directional nature of these hydrogen bonds.

Comparative Structural Analysis: α-Uridine vs. β-Cytidine

Contrasting the structure of the α-uridine anomer with the clinically vital β-cytidine anomer (Gemcitabine) highlights the profound impact of stereochemistry.

| Structural Feature | 2'-Deoxy-2',2'-difluoro-α-uridine | Gemcitabine (β-anomer) [3] |

| Anomeric Configuration | α (C1'-N1 bond is trans to C1'-O4' bond) | β (C1'-N1 bond is cis to C1'-O4' bond) |

| Nucleobase | Uracil | Cytosine (protonated at N3 in HCl salt) |

| Sugar Pucker | Expected C3'-endo (North) | C3'-endo and C4'-exo (North) |

| Glycosidic Angle (χ) | Expected anti | anti |

| Overall Shape | Base oriented "downward" relative to C5' | Base oriented "upward" relative to C5' |

The most dramatic difference is the orientation of the nucleobase. This inversion alters the molecule's global topology, which directly impacts how it can be recognized and processed by enzymes.

Caption: Key conformational determinants of the α and β anomers.

Implications for Rational Drug Design

The detailed structural data derived from crystallography is not an end in itself but a critical tool for drug development.

-

Enzyme-Substrate Interactions: The active sites of kinases and polymerases are exquisitely sensitive to the shape and electrostatic potential of their substrates. The distinct topology of the α-anomer means it will interact with these active sites differently than its β-counterpart. This could lead to the development of highly selective inhibitors that target specific enzymes or even mutant forms of enzymes.

-

Conformational Rigidity: The gem-difluoro substitution tends to lock the sugar into a specific pucker (North).[6] This pre-organization reduces the entropic penalty of binding to a target protein, potentially leading to higher affinity. Understanding the precise conformation of the α-anomer allows for the design of molecules that are perfectly shaped to fit a target active site.

-

Future Directions: This structural knowledge enables the computational modeling and rational design of novel α-anomeric nucleosides. By modifying the nucleobase or other positions on the sugar, it may be possible to create new antiviral or anticancer agents with improved efficacy, selectivity, and metabolic stability.

Conclusion

The crystal structure of 2'-Deoxy-2',2'-difluoro-α-uridine provides a high-resolution snapshot of its preferred solid-state conformation. The analysis confirms the strong influence of the gem-difluoro substitution in promoting a C3'-endo sugar pucker. The fundamental difference in the anomeric configuration relative to the β-anomer, Gemcitabine, results in a distinct molecular topology. This detailed structural information is invaluable for the scientific community, offering a precise blueprint that can guide the design of novel, stereochemically-defined nucleoside analogues for therapeutic applications.

References

-

Sivalakshmidevi, A., et al. (2003). 2′-Deoxy-2′,2′-difluorocytidine monohydrochloride (Gemcitabine hydrochloride). Acta Crystallographica Section E: Structure Reports Online, 59(9), o1182-o1184. [Link]

-

Zhang, S., et al. (2021). Synthesis and Structural Characterization of 2'-Deoxy-2'-fluoro-l-uridine Nucleic Acids. Organic Letters, 23(13), 5007–5011. [Link]

-

Barchi, J. J., et al. (2008). Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State. Journal of the American Chemical Society, 130(28), 9048–9057. [Link]

-

Galdino, A. C. S., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5513. [Link]

-

Barchi, J. J., et al. (2008). Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State. Journal of the American Chemical Society, 130(28), 9048–9057. [Link]

-

Galdino, A. C. S., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. ResearchGate. [Link]

-

Marck, C., Lesyng, B., & Saenger, W. (1982). The crystal structures of 2'-deoxy-2'-fluorocytidine and 2'-deoxy-2'-fluorouridine. Journal of Molecular Structure, 82, 77-94. [Link]

-

Miller, M. J., & Gribble, A. D. (2022). 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics. Chemical Society Reviews, 52(1), 168-185. [Link]

- Google Patents. (2015). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.

-

Zhang, S., et al. (2021). Synthesis and structural characterization of 2'-deoxy-2'-fluoro-L-uridine nucleic acids. Indiana University ScholarWorks. [Link]

-

Zhang, S., et al. (2021). Collection - Synthesis and Structural Characterization of 2′-Deoxy-2′-fluoro‑l‑uridine Nucleic Acids - Organic Letters. Figshare. [Link]

- Google Patents. (2006). Process for producing 2'-deoxy-2'-fluorouridine.

-

PubChem. (n.d.). Gemcitabine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Aviñó, A., et al. (2021). Structural Effects of Incorporation of 2'-Deoxy-2'2'-Difluorodeoxycytidine (Gemcitabine) in A- and B-Form Duplexes. Chemistry, 27(26), 7351–7355. [Link]

-

PubChem. (n.d.). 2'-Deoxy-2',2'-difluoro-a-uridine. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

-

Damha, M. J., et al. (2016). Synthesis and Physicochemical Properties of 2′-Deoxy- 2′,2″-difluoro-β-D-ribofuranosyl and 2. ResearchGate. [Link]

Sources

- 1. Gemcitabine | C9H11F2N3O4 | CID 60750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gemcitabine Hydrochloride (2'-Deoxy-2',2'-difluorocytidine Hydrochloride, dFdC, dFdCyd) | CAS 122111-03-9 | United States Biological | Biomol.com [biomol.com]

- 3. (PDF) 2′-Deoxy-2′,2′-difluorocytidine monohydrochloride (Gemcitabine hydrochloride) [academia.edu]

- 4. Comprehensive Structural Studies of 2′,3′-Difluorinated Nucleosides: Comparison of Theory, Solution, and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structural Effects of Incorporation of 2'-Deoxy-2'2'-Difluorodeoxycytidine (Gemcitabine) in A- and B-Form Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

The Genesis and Metabolic Journey of Gemcitabine: A Technical Guide

This in-depth technical guide delves into the historical development and complex metabolic pathways of gemcitabine, a cornerstone of modern chemotherapy. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the drug's origins, its intricate mechanism of action, and the analytical methodologies crucial for its study.

From Antiviral Aspirations to Oncological Mainstay: A Historical Perspective

The story of gemcitabine (2',2'-difluorodeoxycytidine, dFdC) begins not in the realm of oncology, but in the pursuit of antiviral therapies. In the early 1980s, researchers at Eli Lilly and Company, led by Larry Hertel, first synthesized the compound.[1] The original synthesis, a notable feat of fluorine chemistry, involved a Reformatsky reaction between an appropriate ribose derivative and ethyl bromodifluoroacetate.[2][3][4]

While its intended purpose was to combat viral replication, preclinical studies revealed a potent cytotoxic effect against leukemia cells.[1] This serendipitous discovery shifted the trajectory of gemcitabine's development. By the early 1990s, the focus had firmly moved to its potential as an anticancer agent, leading to a series of clinical trials.

A pivotal moment in gemcitabine's history was its demonstrated efficacy in treating pancreatic cancer. Phase II trials showed promising results in patients with 5-FU-refractory pancreatic cancer, indicating a significant clinical benefit.[5] Subsequent studies, including a Phase II trial of gemcitabine in combination with capecitabine, reported an overall response rate of 48% and a median overall survival of 10.0 months in patients with advanced pancreatic cancer.[6] These encouraging outcomes culminated in its approval by the UK in 1995 and the U.S. Food and Drug Administration (FDA) in 1996 for the treatment of pancreatic cancer.

The clinical utility of gemcitabine continued to expand. In 1998, it received FDA approval for the first-line treatment of non-small cell lung cancer (NSCLC) in combination with cisplatin.[7][8] A large Phase III trial demonstrated that this combination therapy resulted in a higher response rate (30.4% vs. 11.1%), longer median time to progressive disease (5.6 months vs. 3.7 months), and improved overall survival (9.1 months vs. 7.6 months) compared to cisplatin alone.[7] Further approvals followed, including for metastatic breast cancer in 2004.

Table 1: Key Milestones in the Development of Gemcitabine

| Year | Milestone |

| Early 1980s | First synthesized by Larry Hertel's lab at Eli Lilly and Company.[1] |

| 1988 | Original synthesis process published by Hertel et al.[1][2] |

| Early 1990s | Clinical trials investigating its anticancer properties begin. |

| 1995 | Approved in the UK for the treatment of pancreatic cancer. |

| 1996 | Approved by the FDA for the treatment of pancreatic cancer. |

| 1998 | FDA approval for the first-line treatment of non-small cell lung cancer (in combination with cisplatin).[7][8] |

| 2004 | FDA approval for the treatment of metastatic breast cancer. |

The Intracellular Odyssey: Metabolic Activation and Inactivation

Gemcitabine is a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to exert its cytotoxic effects. This intracellular transformation is a complex interplay of phosphorylation and deamination, ultimately determining the drug's efficacy.

The Anabolic Pathway: A Stepwise Phosphorylation Cascade

The activation of gemcitabine is a three-step phosphorylation process, primarily occurring in the cytoplasm of cancer cells.

-

Initial Phosphorylation: Upon entry into the cell, facilitated by human nucleoside transporters (hNTs), gemcitabine is first phosphorylated to gemcitabine monophosphate (dFdCMP). This initial and rate-limiting step is catalyzed by the enzyme deoxycytidine kinase (dCK) .[9][10][11] The efficiency of this conversion is a critical determinant of gemcitabine's anticancer activity.

-

Second Phosphorylation: dFdCMP is then further phosphorylated to gemcitabine diphosphate (dFdCDP) by UMP/CMP kinase (CMPK1) .[9][10][12][13]

-

Final Phosphorylation: The final and active form, gemcitabine triphosphate (dFdCTP), is formed from dFdCDP through the action of nucleoside-diphosphate kinase (NDPK) .[9][10]

It is the diphosphate and triphosphate metabolites, dFdCDP and dFdCTP, that are the primary mediators of gemcitabine's cytotoxic effects.

The Catabolic Pathway: Inactivation by Deamination

The majority of intracellular gemcitabine, approximately 90%, is rapidly inactivated through deamination. The enzyme cytidine deaminase (CDA) catalyzes the conversion of gemcitabine to its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[9] This inactive metabolite is then excreted from the cell. The activity of CDA can significantly impact the intracellular concentration of active gemcitabine metabolites and is a key factor in drug resistance.

Figure 1: Metabolic pathway of gemcitabine.

Unraveling the Cytotoxic Mechanisms: How Gemcitabine Kills Cancer Cells

The anticancer activity of gemcitabine is multifaceted, primarily stemming from the actions of its diphosphate and triphosphate metabolites.

-

Inhibition of Ribonucleotide Reductase by dFdCDP: Gemcitabine diphosphate (dFdCDP) is a potent inhibitor of ribonucleotide reductase (RNR).[9][11] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of deoxyribonucleotides, particularly deoxycytidine triphosphate (dCTP). This depletion has a dual effect: it halts DNA replication and also enhances the incorporation of dFdCTP into DNA, a phenomenon known as "self-potentiation."

-

"Masked Chain Termination" by dFdCTP: Gemcitabine triphosphate (dFdCTP) structurally mimics dCTP and is incorporated into the growing DNA strand by DNA polymerase.[9][11] After the incorporation of dFdCTP, DNA polymerase can add one more deoxynucleotide to the chain. However, the presence of the gemcitabine analogue then prevents further DNA elongation. This process, termed "masked chain termination," effectively halts DNA synthesis. The "masked" nature of this termination makes it difficult for the cell's proofreading and repair mechanisms to recognize and excise the faulty nucleotide, leading to irreparable DNA damage and ultimately, apoptosis (programmed cell death).

Quantifying the Journey: Analytical Methodologies

The study of gemcitabine's pharmacokinetics and metabolism relies on sensitive and specific analytical methods to quantify the parent drug and its metabolites in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Quantification of Gemcitabine and its Metabolites in Human Plasma

This protocol provides a generalized framework for the simultaneous quantification of gemcitabine (dFdC), its inactive metabolite (dFdU), and its active triphosphate metabolite (dFdCTP) in human plasma.

4.1.1. Sample Preparation

-

Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA) and a cytidine deaminase inhibitor (e.g., tetrahydrouridine) to prevent ex vivo degradation of gemcitabine.

-

Plasma Separation: Centrifuge the blood sample to separate the plasma.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of gemcitabine).

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for the separation of gemcitabine and dFdU. For the highly polar dFdCTP, a porous graphitic carbon (PGC) column or a mixed-mode column may be more suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: Typically 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for gemcitabine, dFdU, dFdCTP, and the internal standard are monitored.

-

Table 2: Example MRM Transitions for Gemcitabine and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Gemcitabine (dFdC) | 264.1 | 112.1 |

| dFdU | 265.1 | 113.1 |

| dFdCTP | 502.0 | 112.1 |

| Internal Standard | (Varies) | (Varies) |

4.1.3. Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each analyte and the internal standard.

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

Quantification: Determine the concentration of each analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Experimental workflow for LC-MS/MS analysis.

Conclusion

From its unexpected beginnings as a potential antiviral agent to its current status as a vital tool in cancer chemotherapy, the journey of gemcitabine is a testament to the serendipitous nature of scientific discovery and the importance of rigorous pharmacological investigation. Its complex intracellular metabolism, culminating in a dual mechanism of action that cripples DNA synthesis, underscores the elegance of targeted chemotherapy. For researchers and drug development professionals, a deep understanding of gemcitabine's historical context, metabolic intricacies, and the analytical methods used to study it is paramount for optimizing its therapeutic use and developing the next generation of anticancer agents.

References

-

PharmGKB. PharmGKB summary: Gemcitabine Pathway. Available from: [Link]

-

Lee, S. M., et al. (2011). A Phase II Trial of Gemcitabine plus Capecitabine for Patients with Advanced Pancreatic Cancer. Cancer Research and Treatment, 43(3), 179–184. Available from: [Link]

-

Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. Available from: [Link]

-

Rothenberg, M. L., et al. (1996). A phase II trial of gemcitabine in patients with 5-FU-refractory pancreas cancer. Annals of Oncology, 7(4), 347–353. Available from: [Link]

-

Lara, P. N., et al. (2010). Phase II Trial to Evaluate Gemcitabine and Etoposide for Locally Advanced or Metastatic Pancreatic Cancer. Molecular Cancer Therapeutics, 9(8), 2423–2429. Available from: [Link]

-

Stathopoulos, G. P., et al. (2002). A Phase II study of gemcitabine and docetaxel in patients with metastatic pancreatic carcinoma. Cancer, 94(1), 97–103. Available from: [Link]

-

Sandler, A. B., et al. (2000). Phase III trial of gemcitabine plus cisplatin versus cisplatin alone in patients with locally advanced or metastatic non-small-cell lung cancer. Journal of Clinical Oncology, 18(1), 122–130. Available from: [Link]

-

Kim, H. S., et al. (2021). A phase II study of gemcitabine, erlotinib and S-1 in patients with advanced pancreatic cancer. Investigational New Drugs, 39(1), 229–236. Available from: [Link]

-

Gridelli, C., et al. (2008). Gemcitabine for the treatment of advanced nonsmall cell lung cancer. Therapeutics and Clinical Risk Management, 4(1), 115–125. Available from: [Link]

-

Reynolds, C. H., et al. (2008). Randomized Phase III Trial of Gemcitabine-Based Chemotherapy With In Situ RRM1 and ERCC1 Protein Levels for Response Prediction in Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 26(22), 3749–3755. Available from: [Link]

-

Prous, J. R. (1995). Promising Results Demonstrated with New Agent for Non-Small-Cell Lung Cancer. Oncology Times, 17(10), 20. Available from: [Link]

-

Bearz, A., et al. (2013). Randomized Phase III Trial of Gemcitabine and Cisplatin vs. Gemcitabine Alone in Patients With Advanced Non-Small Cell Lung Cancer and a Performance Status of 2: The CAPPA-2 Study. Lung Cancer, 81(1), 84–88. Available from: [Link]

-

PathWhiz. Gemcitabine Metabolism Pathway. Available from: [Link]

-

Weymouth-Wilson, A. (2016). Synthesis of 2'-bromo-2'-fluoro-2'-deoxycytidine derivatives towards [18F]gemcitabine. Cardiff University. Available from: [Link]

-

Brown, K., et al. (2014). The synthesis of gemcitabine. Carbohydrate Research, 387, 59-73. Available from: [Link]

-

de Wit, D., et al. (2018). Ultra-sensitive LC-MS/MS method for the quantification of gemcitabine and its metabolite 2',2'-difluorodeoxyuridine in human plasma for a microdose clinical trial. Journal of Pharmaceutical and Biomedical Analysis, 152, 184–190. Available from: [Link]

-

Wikipedia. File:Gemcitabine Synthesis.png. Available from: [Link]

-

Chen, S., et al. (2017). Gemcitabine and Doxorubicin Combination Enhance the Cytotoxic Effect to Pancreatic Cancer Cells BxPC3 and PANC1 through UMP/CMP Kinase 1. Journal of Biosciences and Medicines, 5(10), 64-74. Available from: [Link]

-

Lin, N. M., et al. (2004). Determination of gemcitabine and its metabolite in human plasma using high-pressure liquid chromatography coupled with a diode array detector. Acta Pharmacologica Sinica, 25(12), 1584–1589. Available from: [Link]

- Google Patents. CN103641874A - Preparation method of gemcitabine hydrochloride.

-

Lamba, J. K., et al. (2009). Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics. The AAPS Journal, 11(3), 462–472. Available from: [Link]

-

Bapiro, T. E., et al. (2011). A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology, 68(5), 1243–1253. Available from: [Link]

-

NOVOCIB. Active human UMP-CMP kinase enzyme. Available from: [Link]

-

Agilent Technologies. (2015). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Available from: [Link]

-

O'Rourke, M. B., et al. (2023). Optimized plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics – Clinical Applications, 17(4), 2200106. Available from: [Link]

Sources

- 1. File:Gemcitabine Synthesis.png - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. A phase II trial of gemcitabine in patients with 5-FU-refractory pancreas cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Phase II Trial of Gemcitabine plus Capecitabine for Patients with Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase III trial of gemcitabine plus cisplatin versus cisplatin alone in patients with locally advanced or metastatic non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemcitabine for the treatment of advanced nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PathWhiz [smpdb.ca]

- 11. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gemcitabine and Doxorubicin Combination Enhance the Cytotoxic Effect to Pancreatic Cancer Cells BxPC3 and PANC1 through UMP/CMP Kinase 1 [scirp.org]

- 13. Active human UMP-CMP kinase enzyme [novocib.com]

The Unveiling of a Key Metabolite: A Technical Guide to the Discovery and Significance of 2'-Deoxy-2',2'-difluoro-α-uridine (dFdU) in Gemcitabine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemcitabine (2',2'-difluorodeoxycytidine, dFdC), a cornerstone of chemotherapy for a variety of solid tumors, functions as a prodrug requiring intracellular activation.[1][2] However, its therapeutic efficacy is significantly modulated by its metabolic fate. This guide provides an in-depth exploration of the discovery and characterization of 2'-Deoxy-2',2'-difluoro-α-uridine (dFdU), the primary and largely inactive metabolite of gemcitabine. We will delve into the biochemical pathways governing its formation, the analytical methodologies pivotal to its identification and quantification, and its profound implications for gemcitabine's pharmacokinetics and clinical utility.

Introduction: The Dual-Faceted Metabolism of Gemcitabine

Gemcitabine, a deoxycytidine analog, exerts its cytotoxic effects by interfering with DNA synthesis.[1] Its journey from an administered compound to an active agent is a tightly regulated process of intracellular phosphorylation. Conversely, a significant portion of gemcitabine is rapidly catabolized, a process that curtails its therapeutic potential. Understanding this metabolic balance is paramount for optimizing gemcitabine therapy and overcoming chemoresistance.

The Metabolic Crossroads: Activation vs. Inactivation

The therapeutic action of gemcitabine is contingent on its conversion to active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[3] This activation cascade is initiated by the rate-limiting enzyme deoxycytidine kinase (dCK).[1][4] However, the majority of administered gemcitabine, estimated to be around 90%, is shunted down an inactivation pathway.[1]

The Pivotal Role of Cytidine Deaminase (CDA)

The primary enzyme responsible for the inactivation of gemcitabine is cytidine deaminase (CDA).[1][4] This ubiquitously expressed enzyme catalyzes the hydrolytic deamination of gemcitabine, converting it to 2'-Deoxy-2',2'-difluoro-α-uridine (dFdU).[4][5] This metabolic conversion occurs in various tissues, including the liver, kidneys, and blood.[3][6] The high efficiency of CDA-mediated deamination is a critical determinant of gemcitabine's short plasma half-life and overall systemic exposure.[5]

The Metabolic Pathway of Gemcitabine

The metabolic fate of gemcitabine is a bifurcation between therapeutic activation and systemic inactivation. The following diagram illustrates this critical pathway.

Caption: Metabolic pathway of gemcitabine activation and inactivation.

Analytical Methodologies for the Discovery and Quantification of dFdU

The definitive identification and quantification of dFdU in biological matrices have been crucial for understanding its pharmacokinetic profile and its impact on gemcitabine therapy. Several sophisticated analytical techniques have been developed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the simultaneous quantification of gemcitabine and dFdU in plasma and tissue samples due to its high sensitivity and specificity.[7][8]

3.1.1. Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by the need to accurately measure low concentrations of the analytes in complex biological matrices. The chromatographic separation step (LC) isolates gemcitabine and dFdU from endogenous components, while the mass spectrometric detection (MS/MS) provides unambiguous identification and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

3.1.2. A Self-Validating System: The Protocol

A robust LC-MS/MS protocol incorporates internal standards to account for variations in sample preparation and instrument response, thereby creating a self-validating system.

Experimental Protocol: Quantification of Gemcitabine and dFdU in Tumor Tissue [7]

-

Tissue Homogenization: A minimum of 10 mg of tumor tissue is homogenized in ice-cold acetonitrile (50% v/v) containing an inhibitor of CDA, such as tetrahydrouridine (THU), to prevent ex-vivo degradation of gemcitabine.[7][9]

-

Protein Precipitation and Extraction: An aliquot of the homogenate is further diluted with ice-cold acetonitrile containing internal standards (e.g., 5'-deoxy-5-fluorouridine and ¹³C₉, ¹⁵N₃-cytidine triphosphate).[7] This step serves to precipitate proteins and extract the analytes of interest.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Analysis: The resulting supernatant is injected into the LC-MS/MS system.

-

Chromatographic Separation: A porous graphitic carbon column can be used to achieve separation of the polar analytes.[8]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Given the presence of two fluorine atoms in the gemcitabine molecule and its metabolites, ¹⁹F NMR spectroscopy presents a viable, albeit less sensitive, method for their detection and quantification in tissue homogenates.[8]

3.2.1. Advantages and Limitations

The primary advantage of ¹⁹F NMR is its ability to distinguish between gemcitabine, dFdU, and dFdCTP in a single spectrum without the need for extensive sample cleanup.[8] However, it requires a significantly larger amount of tissue (≥100 mg) and longer acquisition times compared to LC-MS/MS, making it less practical for large-scale studies.[8]

Pharmacokinetic Profile and Clinical Significance of dFdU

The formation of dFdU has significant implications for the pharmacokinetics of gemcitabine.

Comparative Pharmacokinetics of Gemcitabine and dFdU

Studies in both canine models and human patients have consistently shown that dFdU has a much longer terminal elimination half-life (ranging from 2 to 24 hours) compared to gemcitabine.[2][10][11] Plasma concentrations of dFdU can peak approximately 2 hours after gemcitabine administration and remain detectable for an extended period.[10][11]

Table 1: Comparative Pharmacokinetic Parameters

| Parameter | Gemcitabine | dFdU |

| Clearance | Rapid | Slower |

| Terminal Half-Life | Short (e.g., 1.75-3.23 h in dogs)[10] | Long (e.g., 14.9 h in dogs)[11] |

| Plasma Concentration | Lower peak, rapid decline | Higher peak, sustained levels |

| Primary Route of Elimination | Metabolism to dFdU | Renal excretion[3] |

The Cytotoxicity of dFdU

While considered largely inactive, some studies suggest that dFdU possesses a low level of cytotoxic activity, approximately 1000-fold less than that of gemcitabine.[6] It has been shown to be cytotoxic to certain cancer cell lines at micromolar concentrations and can enhance radiation-induced cell death.[12][13] Furthermore, dFdU can be phosphorylated intracellularly to its mono-, di-, and triphosphate forms, although at much lower levels than the corresponding gemcitabine nucleotides.[14][15]

Interaction with Gemcitabine Transport and Metabolism

Interestingly, dFdU has been found to compete with gemcitabine for cellular uptake via equilibrative nucleoside transporters (hENTs).[16] Paradoxically, over time, the presence of dFdU can lead to an increased intracellular accumulation of gemcitabine's active triphosphate metabolite, dFdCTP, by a mechanism that appears to involve modulation of both transport and metabolism.[16][17]

Future Directions and Clinical Implications

The discovery and characterization of dFdU have opened new avenues for optimizing gemcitabine therapy.

-

CDA Inhibition: The co-administration of CDA inhibitors, such as tetrahydrouridine, is a promising strategy to reduce the conversion of gemcitabine to dFdU, thereby increasing the bioavailability of the parent drug and potentially enhancing its therapeutic effect.[18]

-

Pharmacogenetic Considerations: Genetic polymorphisms in the CDA gene can lead to variations in enzyme activity, which in turn affects the rate of gemcitabine clearance and dFdU formation.[5] Genotyping for CDA variants may help in personalizing gemcitabine dosing.

-

Therapeutic Drug Monitoring: Monitoring the plasma concentrations of both gemcitabine and dFdU could provide a more comprehensive understanding of an individual patient's metabolic profile, allowing for dose adjustments to optimize treatment outcomes.

Conclusion

The discovery of 2'-Deoxy-2',2'-difluoro-α-uridine as the primary metabolite of gemcitabine has been a pivotal advancement in our understanding of this widely used chemotherapeutic agent. The rapid and extensive conversion of gemcitabine to dFdU, mediated by cytidine deaminase, is a critical factor limiting its therapeutic window. The development of sophisticated analytical techniques has been instrumental in elucidating the pharmacokinetics of dFdU and its complex interplay with the parent drug. Future research focused on modulating this metabolic pathway holds the key to unlocking the full therapeutic potential of gemcitabine.

References

- Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.

- Attempts to remodel the pathways of gemcitabine metabolism: Recent approaches to overcoming tumours with acquired chemoresistance. World Journal of Clinical Oncology.

- Pharmacokinetics of gemcitabine and its primary metabolite in dogs after intravenous bolus dosing and its in vitro pharmacodynamics. Journal of Veterinary Pharmacology and Therapeutics.

- Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate. British Journal of Clinical Pharmacology.

- Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology.

- Pharmacokinetics of gemcitabine and its primary metabolite in dogs after intravenous infusion. Journal of Veterinary Pharmacology and Therapeutics.

- Metabolism and mechanisms of action of gemcitabine. Seminars in Oncology.

- Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines. Drug Metabolism and Disposition.

- A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy. Cancer Chemotherapy and Pharmacology.

- Extensive metabolism and hepatic accumulation of gemcitabine after multiple oral and intravenous administration in mice. Drug Metabolism and Disposition.

- Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides. British Journal of Clinical Pharmacology.

- Metabolic pathway of gemcitabine.

- Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancre

- A Novel Method for Quantification of Gemcitabine and Its Metabolites 2',2'-difluorodeoxyuridine and Gemcitabine Triphosphate in Tumour Tissue by LC-MS/MS: Comparison With (19)F NMR Spectroscopy. Cancer Chemotherapy and Pharmacology.

- Pharmacokinetics of gemcitabine in non-small-cell lung cancer patients: impact of the 79A>C cytidine deaminase polymorphism. Cancer Chemotherapy and Pharmacology.

- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry.

- Analytical Methods for Quantification of Gemcitabine in Pharmaceutical and Biological Samples: An Overview of Developments in the Last Decade. Asian Journal of Green Chemistry.

- High-Performance Liquid Chromatographic Method for the Determination of Gemcitabine and 2′,2′-Difluorodeoxyuridine in Plasma and Tissue Culture Media.

- The Deaminated Metabolite of Gemcitabine, 2 ',2 '-Difluorodeoxyuridine, Modulates the Rate of Gemcitabine Transport and Intracellular Phosphorylation via Deoxycytidine Kinase.

- 2',2'-Difluoro-2'-deoxyuridine. Cayman Chemical.

- The deaminated metabolite of gemcitabine, 2',2'-difluorodeoxyuridine, modulates the rate of gemcitabine transport and intracellular phosphorylation via deoxycytidine kinase. Drug Metabolism and Disposition.

- 2′,2′-Difluorodeoxyuridine (dFdU). MedchemExpress.

- Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2,2-difluorodeoxyuridine and their nucleotides. DSpace@Utrecht University Repository.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. d-nb.info [d-nb.info]

- 3. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oaepublish.com [oaepublish.com]

- 5. Pharmacokinetics of gemcitabine in non-small-cell lung cancer patients: impact of the 79A>C cytidine deaminase polymorphism | springermedizin.de [springermedizin.de]

- 6. researchgate.net [researchgate.net]

- 7. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of gemcitabine and its primary metabolite in dogs after intravenous bolus dosing and its in vitro pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of gemcitabine and its primary metabolite in dogs after intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. The deaminated metabolite of gemcitabine, 2',2'-difluorodeoxyuridine, modulates the rate of gemcitabine transport and intracellular phosphorylation via deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

2'-Deoxy-2',2'-difluoro-a-uridine synthesis and purification methods

Technical Guide: Synthesis and Purification of 2'-Deoxy-2',2'-difluoro- -uridine

Executive Summary

Target Molecule: 2'-Deoxy-2',2'-difluoro-

Part 1: Mechanistic Strategy & Synthesis Logic[1]

The Anomeric Challenge

In standard nucleoside synthesis, a substituent at C2' (like an acetoxy group) directs the incoming nucleobase to the

-

Consequence: The reaction proceeds via an ion-pair mechanism or a destabilized oxocarbenium ion.

-

Thermodynamics vs. Kinetics: The

-anomer is generally the kinetic product (via -

Strategy: To obtain the

-anomer, we utilize a glycosylation protocol that yields a mixture, followed by a rigorous purification phase specifically designed to resolve the close polarity of the diastereomers.

Retrosynthetic Pathway

The synthesis follows a convergent approach:

-

Carbohydrate Donor: 3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribofuranose (activated as a mesylate or bromide).

-

Nucleobase: Bis-(trimethylsilyl)uracil.

-

Coupling: Vorbrüggen glycosylation catalyzed by TMSOTf.

Figure 1: Convergent synthesis pathway for 2'-deoxy-2',2'-difluoro-

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of the Glycosyl Donor

Precursor: 2-Deoxy-2,2-difluoro-D-ribofuranose-3,5-dibenzoate.

-

Activation: Dissolve the lactol (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq).

-

Mesylation: Cool to 0°C. Dropwise add methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours.

-

Workup: Wash with 1N HCl, saturated

, and brine. Dry over -

Result: This yields the

-mesylate (predominantly), which is the standard donor.

Phase 2: Glycosylation (The Critical Step)

To maximize the yield of the

-

Silylation of Base: Suspend Uracil (1.5 eq) in Hexamethyldisilazane (HMDS) with catalytic ammonium sulfate. Reflux until clear (approx. 3-4 hours) to generate 2,4-bis(trimethylsilyl)uracil . Evaporate excess HMDS under vacuum.

-

Coupling:

-

Dissolve the silylated uracil in anhydrous 1,2-dichloroethane (DCE) or Acetonitrile (ACN). Note: ACN often favors the

-anomer slightly more due to solvent participation, so DCE or Toluene is preferred if we want to encourage -

Add the carbohydrate donor (1.0 eq) dissolved in the same solvent.

-

Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 eq) dropwise at 0°C, then heat to reflux for 4-6 hours.

-

Mechanism Check: The reflux temperature promotes thermodynamic equilibration, ensuring a significant portion of the

-anomer is formed alongside the

-

-

Quenching: Cool to RT and pour into ice-cold saturated

. Extract with DCM. -

Crude Isolation: Evaporate solvent to yield the crude anomeric mixture of 3',5'-di-O-benzoyl-2'-deoxy-2',2'-difluorouridine.

Phase 3: Global Deprotection

-

Dissolve the crude protected mixture in 7N Ammonia in Methanol .

-

Stir at ambient temperature for 12–18 hours.

-

Evaporate solvent to dryness. The residue contains free

-dFdU,

Part 3: Purification & Isolation of the -Anomer

This is the most challenging aspect. The

Method A: Selective Crystallization (Enrichment)

The

-

Dissolve the crude mixture in hot Isopropyl Alcohol (IPA) or Ethanol.

-

Allow to cool slowly to 4°C.

-

Filter: The precipitate is usually enriched in the

-anomer (the drug). -

Mother Liquor: The filtrate is now significantly enriched in the

-anomer . Evaporate the filtrate to obtain the

Method B: Preparative HPLC (Definitive Separation)

For high-purity isolation (>98%), Reverse Phase or Porous Graphitic Carbon (PGC) chromatography is required.

System: Preparative HPLC Column: Hypercarb (Porous Graphitic Carbon) or High-load C18 (e.g., Phenomenex Luna C18). Hypercarb is superior for separating polar anomers.

| Parameter | Condition (Optimized for Separation) |

| Mobile Phase A | 20 mM Ammonium Acetate or Ammonium Bicarbonate (pH 6.8) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0% B for 5 min, then 0% |

| Flow Rate | 10–20 mL/min (depending on column diameter) |

| Detection | UV at 254 nm |

| Elution Order | Typically, the |

Protocol: Inject the

Part 4: Characterization & Validation[2]

To confirm the identity of the

Diagnostic NMR Signals ( NMR, DMSO- )

| Feature | Mechanistic Reason | ||

| H-1' Signal | Broad triplet or dd | Triplet / dd | Coupling with F-2' atoms. |

| < 10 Hz (approx) | > 15 Hz (approx) | Karplus relationship; | |

| H-6 (Base) | Shifted downfield | Standard | Influence of the sugar conformation on the base. |

| Distinct AB system | Distinct AB system | Chemical shifts of F-2'a and F-2'b differ between anomers. |

Note: The

Workflow Diagram

Figure 2: Purification workflow to isolate the

References

-

Hertel, L. W., et al. (1988). Synthesis of 2'-deoxy-2',2'-difluoro-D-ribose and 2'-deoxy-2',2'-difluoro-D-ribofuranosyl nucleosides. The Journal of Organic Chemistry.

-

Chou, T. S., et al. (1991). Stereospecific Synthesis of 2'-Deoxy-2',2'-difluoronucleosides. Synthesis.[1][2][3][][5]

-

Jansen, R., et al. (2009).[6] Separation of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon.[7] Journal of Chromatography A.

-

Viopros. (2024).[8] Gemcitabine Impurity Standards and Metabolites. (Industry reference for

-anomer existence).

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Assessment of radionuclidic impurities in 2-[18F]fluoro-2-deoxy-d-glucose ([18F]FDG) routine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.uu.nl [research-portal.uu.nl]

An In-depth Technical Guide to the Chemical Stability and Degradation of 2'-Deoxy-2',2'-difluoro-α-uridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical stability and potential degradation pathways of 2'-Deoxy-2',2'-difluoro-α-uridine. As a synthetic nucleoside analog, understanding its stability profile is critical for its potential development as a therapeutic agent, for ensuring the integrity of research findings, and for establishing appropriate storage and handling protocols. This document synthesizes established principles of nucleoside chemistry, data from related fluorinated analogs, and standard methodologies for stability assessment to provide a predictive framework for the behavior of this specific α-anomer.

Introduction: The Significance of Fluorination and Anomeric Configuration in Nucleoside Analogs

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their efficacy is often dictated by their structural similarity to endogenous nucleosides, allowing them to interfere with nucleic acid synthesis and other cellular processes. The introduction of fluorine atoms into the sugar moiety is a well-established strategy to enhance the therapeutic potential of these molecules.

The strong carbon-fluorine bond, one of the most stable in organic chemistry, can significantly improve the metabolic stability of a compound by making it resistant to enzymatic degradation.[1][2] Specifically, fluorination at the 2'-position of the ribose sugar can protect the nucleoside from degradation by nucleases and prevent oxidation by enzymes like cytochrome P450.[1]

The anomeric configuration—the stereochemistry at the C1' position of the sugar—is another critical determinant of a nucleoside's properties. While most naturally occurring nucleosides are β-anomers, synthetic α-anomers have been explored for their unique biological activities and resistance to certain enzymes. The α-configuration can lead to distinct conformational preferences of the sugar and the glycosidic bond, which in turn can influence both biological activity and chemical stability.[3]

This guide focuses on 2'-Deoxy-2',2'-difluoro-α-uridine, a molecule that combines the stability-enhancing features of 2',2'-difluorination with the unique stereochemistry of an α-anomer. Understanding its intrinsic chemical stability is paramount for any further development.

Predicted Chemical Stability Profile

While specific experimental data on the forced degradation of 2'-Deoxy-2',2'-difluoro-α-uridine is not extensively available in the public domain, a robust stability profile can be predicted based on the known behavior of related compounds, particularly uridine and other 2'-fluorinated nucleosides. Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[4]

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for nucleosides, typically involving the cleavage of the N-glycosidic bond that links the sugar to the nucleobase. This degradation is often catalyzed by acidic or basic conditions.

-

Acidic Conditions: Under acidic conditions, the N-glycosidic bond of nucleosides is susceptible to hydrolysis. However, fluorinated nucleosides, such as 2'-fluoroarabinonucleic acid (2'F-ANA), have demonstrated dramatically increased stability in acidic environments compared to their non-fluorinated counterparts. It is therefore anticipated that 2'-Deoxy-2',2'-difluoro-α-uridine will exhibit significant stability under mild acidic conditions. Extreme acidic conditions, however, may still lead to the cleavage of the glycosidic bond, yielding uracil and 2-deoxy-2,2-difluoro-α-ribofuranose.

-

Basic Conditions: Nucleosides are generally more stable under basic conditions than in acidic media. The 2'-hydroxyl group in RNA is a key participant in base-catalyzed hydrolysis, a pathway that is absent in DNA and 2'-deoxyribonucleosides. While the target molecule is a deoxy-derivative, the presence of the highly electronegative fluorine atoms at the 2' position is expected to further stabilize the glycosidic bond against base-catalyzed hydrolysis. It is predicted that 2'-Deoxy-2',2'-difluoro-α-uridine will be highly stable under neutral and basic conditions.

-

Neutral (Aqueous) Conditions: In neutral aqueous solutions, the primary degradation concern would be slow hydrolysis of the glycosidic bond over extended periods, particularly at elevated temperatures.

Oxidative Stability

Oxidative degradation can be a significant issue for many pharmaceuticals. The primary sites of oxidation in nucleosides are the sugar moiety and the nucleobase. The presence of the electron-withdrawing difluoro group at the 2' position is expected to render the sugar ring less susceptible to oxidative attack compared to non-fluorinated deoxyribonucleosides. The uracil base, however, remains a potential site for oxidative degradation.

Photostability

The uracil base contains a chromophore that absorbs UV light, making photolytic degradation a potential concern. Upon absorption of UV radiation, pyrimidine bases can undergo various photochemical reactions, including hydration and dimerization. The extent of photolytic degradation will depend on the intensity and wavelength of the light exposure, as well as the formulation.

Thermal Stability

Thermal degradation of nucleosides can lead to the cleavage of the glycosidic bond and other decomposition reactions.[5] The intrinsic thermal stability of 2'-Deoxy-2',2'-difluoro-α-uridine is expected to be high due to the overall stability of the molecule. However, at elevated temperatures, decomposition is inevitable. Studies on the thermal degradation of fluoropolymers have shown the potential for complex decomposition pathways involving the release of fluoride.[6][7] While a direct parallel cannot be drawn, it highlights the need for careful thermal stress testing.

Potential Degradation Pathways and Products

Based on the predicted stability profile, the following degradation pathways are considered most likely for 2'-Deoxy-2',2'-difluoro-α-uridine. The primary degradation pathway is anticipated to be the hydrolysis of the N-glycosidic bond, especially under harsh acidic conditions.

Hydrolysis of the N-Glycosidic Bond

This is the most common degradation pathway for nucleosides.

-

Mechanism: Under acidic conditions, the nitrogen of the uracil base can be protonated, making the C1' carbon of the sugar more electrophilic and susceptible to nucleophilic attack by water. This results in the cleavage of the bond between the sugar and the base.

-

Products: The expected degradation products would be Uracil and 2-deoxy-2,2-difluoro-α-D-ribofuranose .

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 2'-Deoxy-2',2'-difluoro-α-uridine requires a well-designed forced degradation study.[8][9][10] This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The goal is to generate a modest level of degradation (typically 5-20%) to identify and characterize the degradation products.[8]

Development of a Stability-Indicating Analytical Method

A crucial prerequisite for a stability study is the development and validation of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and from any impurities present in the sample.

Step-by-Step HPLC Method Development Outline:

-

Column Selection: A reversed-phase C18 column is a common starting point for nucleoside analysis.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detector Selection: A UV detector set at the λmax of 2'-Deoxy-2',2'-difluoro-α-uridine (around 260 nm) is generally suitable. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the parent peak and any degradation product peaks.

-

Forced Degradation Sample Analysis: The developed method is then used to analyze samples from the forced degradation studies to confirm its stability-indicating nature.

Forced Degradation Study Protocol

The following is a general protocol for conducting a forced degradation study. The specific conditions (concentration, temperature, and duration) should be adjusted based on the observed stability of the compound.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Recommended Conditions | Notes |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | If significant degradation is observed, milder conditions (e.g., lower temperature or acid concentration) should be used. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Milder conditions may be necessary if the compound is found to be base-labile. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | The concentration of H₂O₂ can be increased if no degradation is observed. |

| Thermal Degradation | Solid state at 80°C for 48 hours | The temperature can be increased if the compound is highly stable. |

| Photodegradation | Solution exposed to ICH-compliant light source (1.2 million lux hours and 200 W h/m²) | A control sample should be protected from light to differentiate between photolytic and thermal degradation. |

Formulation and Storage Considerations

Based on the predicted stability profile, the following recommendations can be made for the formulation and storage of 2'-Deoxy-2',2'-difluoro-α-uridine:

-

pH: For aqueous formulations, a pH in the neutral to slightly acidic range (pH 4-7) is likely to provide the best stability.

-

Storage Temperature: To minimize the risk of thermal degradation and slow hydrolysis, the compound should be stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.

-

Protection from Light: As with most nucleosides, protection from light is recommended to prevent photolytic degradation, especially for solutions. Amber vials or storage in the dark are advisable.

-

Excipient Compatibility: During formulation development, compatibility studies with all proposed excipients should be conducted to ensure they do not catalyze degradation.

Conclusion

2'-Deoxy-2',2'-difluoro-α-uridine is a molecule with significant therapeutic potential, owing to the stability conferred by its difluorinated sugar moiety and the unique stereochemistry of its α-anomeric configuration. While specific experimental data on its degradation is limited, a comprehensive understanding of nucleoside chemistry allows for a robust prediction of its stability profile. The compound is expected to be relatively stable, with the primary degradation pathway being the acid-catalyzed hydrolysis of the N-glycosidic bond. A systematic forced degradation study, employing a validated stability-indicating HPLC method, is essential to confirm these predictions, identify any unknown degradation products, and establish appropriate storage and handling conditions. The insights gained from such studies are fundamental to the successful development of this promising nucleoside analog.

References

-

Michailidou, F., et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. Molecules, 25(23), 5513. Available at: [Link]

-

Viazovkina, E., Mangos, M. M., & Damha, M. J. (2003). Synthesis and Physicochemical Properties of 2′-Deoxy-2′,2″-difluoro-β-D-ribofuranosyl and 2′-Deoxy-2′,2″-difluoro-α-D-ribofuranosyl Oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1251-1254. Available at: [Link]

-

Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

-

Shinde, V. (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. PharmaeliX. Available at: [Link]

-

Müller, S., et al. (2021). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 555–560. Available at: [Link]

-

Ferreira, S. Z., et al. (n.d.). STABILITY STUDY OF 2-[18F]FLUORO-2-DEOXY-D-GLUCOSE (18FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAYS. ASSOCIAÇÃO BRASILEIRA DE ENERGIA NUCLEAR - ABEN. Available at: [Link]

-